N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound . These techniques can provide information about the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, are also analyzed .Scientific Research Applications
Synthesis and Characterization
- Thiazolothiazole fluorophores exhibiting strong fluorescence and reversible electrochromism were synthesized, demonstrating the potential for multifunctional optoelectronic and photochemical applications (Woodward et al., 2017). This study underscores the importance of synthetic strategies in developing compounds with novel electrochemical and photophysical properties, which could be relevant for the synthesis and potential applications of "N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide".
Anticancer and Antimicrobial Activities
- Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and showed significant DNA protective ability against oxidative stress, strong antimicrobial activity, and exhibited cytotoxicity on cancer cell lines, highlighting their potential for chemotherapy (Gür et al., 2020). This suggests that compounds with a thiazole component, similar to the one , may have potential applications in developing new therapeutic agents.
Radiolabeling and Imaging Applications
- The automated synthesis of a thiol-reactive synthon for radiofluorination of peptides and proteins was described, indicating the importance of fluorine-containing compounds in medical imaging and diagnostics (Kiesewetter et al., 2011). This underscores the potential application of fluorinated compounds, such as "this compound", in developing new radiolabeled agents for biomedical research.
Fluorinated Compounds in Drug Development
- The synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups were explored, showing moderate anticancer activity, and highlighting the role of fluorine in enhancing biological activity (Song et al., 2005). This illustrates the potential of incorporating fluorine atoms, as seen in "this compound", to develop compounds with desirable biological properties.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-28-17-7-14(8-18(10-17)29-2)20(27)25-21-24-16(12-30-21)9-19(26)23-11-13-3-5-15(22)6-4-13/h3-8,10,12H,9,11H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEOHDCSGXZKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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